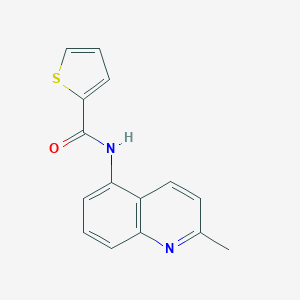![molecular formula C17H16N4O2S B244161 N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as OB-1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. OB-1 has been shown to have a unique mechanism of action, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and immunology. N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has also been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Additionally, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Mecanismo De Acción
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has a unique mechanism of action that involves the inhibition of protein disulfide isomerase (PDI), an enzyme that is involved in protein folding and secretion. By inhibiting PDI, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea disrupts the proper folding and secretion of proteins, leading to cellular stress and apoptosis in cancer cells. In neurons, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea may protect against oxidative stress by modulating the unfolded protein response.
Biochemical and Physiological Effects:
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer cells, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea induces apoptosis and inhibits cell proliferation. In neurons, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea may protect against oxidative stress and prevent neuronal cell death. N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has also been shown to modulate the immune response by inhibiting T-cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several advantages for lab experiments, including its small size, ease of synthesis, and unique mechanism of action. However, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea. One area of research could be the development of N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea derivatives with improved solubility and potency. Another area of research could be the investigation of N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea's potential applications in other areas of scientific research, such as infectious diseases and metabolic disorders. Additionally, further studies on N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea's mechanism of action and its effects on cellular signaling pathways could provide insight into its potential therapeutic applications.
In conclusion, N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a small molecule that has been synthesized and studied for its potential applications in scientific research. N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has a unique mechanism of action and has been shown to have neuroprotective effects, inhibit cancer cell growth, and modulate the immune response. While N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has some limitations, its small size and ease of synthesis make it an attractive molecule for further research.
Métodos De Síntesis
N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be synthesized using a two-step process. The first step involves the synthesis of 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl isothiocyanate, which is then reacted with isobutyryl chloride to form N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea. The purity and yield of N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be improved by recrystallization.
Propiedades
Fórmula molecular |
C17H16N4O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10(2)15(22)21-17(24)19-12-6-3-5-11(9-12)16-20-14-13(23-16)7-4-8-18-14/h3-10H,1-2H3,(H2,19,21,22,24) |
Clave InChI |
XRDFKKXKIVZGIA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)

![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)